![molecular formula C10H8N2O3 B12873487 3-(4-Aminobenzo[d]oxazol-2-yl)acrylic acid](/img/structure/B12873487.png)
3-(4-Aminobenzo[d]oxazol-2-yl)acrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Aminobenzo[d]oxazol-2-yl)acrylic acid is a heterocyclic compound that features both an oxazole ring and an acrylic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Aminobenzo[d]oxazol-2-yl)acrylic acid typically involves the formation of the oxazole ring followed by the introduction of the acrylic acid group. One common method involves the cyclization of 2-aminophenol with a suitable carboxylic acid derivative to form the oxazole ring. This is followed by a reaction with an appropriate acrylate to introduce the acrylic acid moiety .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is environmentally friendly. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance efficiency .
化学反応の分析
Types of Reactions
3-(4-Aminobenzo[d]oxazol-2-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce amines .
科学的研究の応用
3-(4-Aminobenzo[d]oxazol-2-yl)acrylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
作用機序
The mechanism of action of 3-(4-Aminobenzo[d]oxazol-2-yl)acrylic acid involves its interaction with specific molecular targets. The oxazole ring can interact with biological receptors, while the acrylic acid moiety can participate in various biochemical pathways. These interactions can lead to the modulation of enzyme activity, inhibition of microbial growth, or anti-inflammatory effects.
類似化合物との比較
Similar Compounds
2-Aminobenzoxazole: Shares the oxazole ring but lacks the acrylic acid moiety.
4-Aminobenzoic acid: Contains the amino and carboxylic acid groups but lacks the oxazole ring.
Benzoxazole derivatives: Various derivatives with different substituents on the oxazole ring.
Uniqueness
3-(4-Aminobenzo[d]oxazol-2-yl)acrylic acid is unique due to the combination of the oxazole ring and the acrylic acid moiety. This combination imparts specific chemical and biological properties that are not found in other similar compounds.
特性
分子式 |
C10H8N2O3 |
|---|---|
分子量 |
204.18 g/mol |
IUPAC名 |
(E)-3-(4-amino-1,3-benzoxazol-2-yl)prop-2-enoic acid |
InChI |
InChI=1S/C10H8N2O3/c11-6-2-1-3-7-10(6)12-8(15-7)4-5-9(13)14/h1-5H,11H2,(H,13,14)/b5-4+ |
InChIキー |
DOBSOKCHZQUVDH-SNAWJCMRSA-N |
異性体SMILES |
C1=CC(=C2C(=C1)OC(=N2)/C=C/C(=O)O)N |
正規SMILES |
C1=CC(=C2C(=C1)OC(=N2)C=CC(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


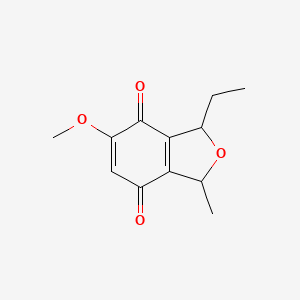
![6-Phenyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12873417.png)
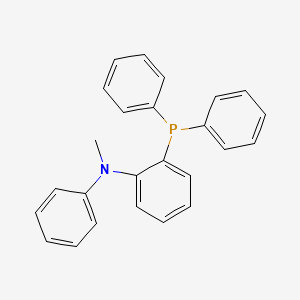


![6-fluoro-2-(1H-pyrrol-1-yl)benzo[d]thiazole](/img/structure/B12873441.png)
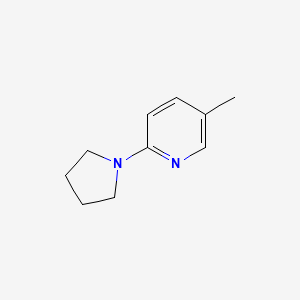
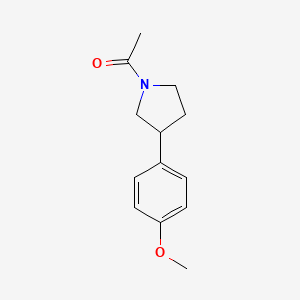
![2-(Hydroxymethyl)benzo[d]oxazole-5-carboxamide](/img/structure/B12873468.png)
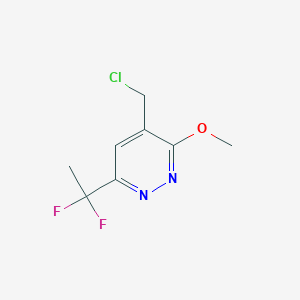
![6-((Trifluoromethyl)thio)benzo[d]oxazol-2-amine](/img/structure/B12873471.png)
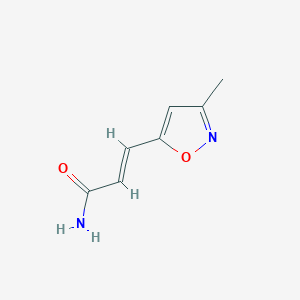
![4-(2-Oxo-2-(thiophen-2-yl)ethyl)benzo[f]quinolin-4-ium bromide](/img/structure/B12873494.png)

